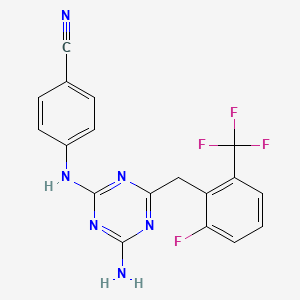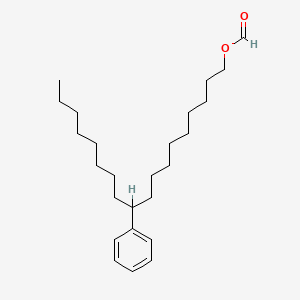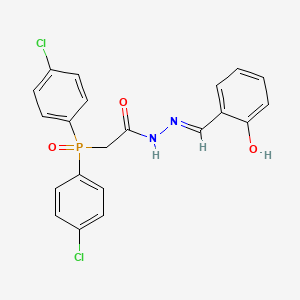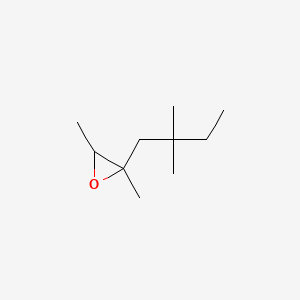
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a dimethylbutyl group
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylbutanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial production methods may involve the use of more scalable processes, such as the hydroisomerization of 2,3-dimethylbutane using an acid catalyst. This method allows for the efficient production of the desired compound on a larger scale .
Analyse Des Réactions Chimiques
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be compared with other similar compounds, such as:
2,2-Dimethylbutane: This compound shares the dimethylbutyl group but lacks the oxirane ring, making it less reactive.
2,2-Dimethylbutanol: Similar in structure but with a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.
2,3-Dimethyloxirane: This compound has a similar oxirane ring but lacks the dimethylbutyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique combination of structural features in this compound that contribute to its distinct reactivity and applications.
Propriétés
Numéro CAS |
81786-71-2 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(2,2-dimethylbutyl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-6-9(3,4)7-10(5)8(2)11-10/h8H,6-7H2,1-5H3 |
Clé InChI |
NAXYTJIPVBENDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC1(C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


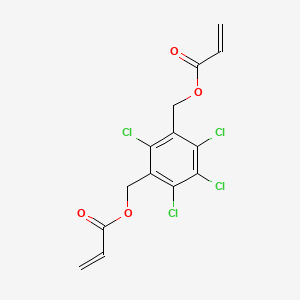

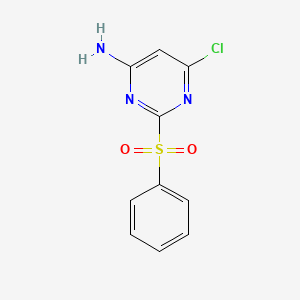
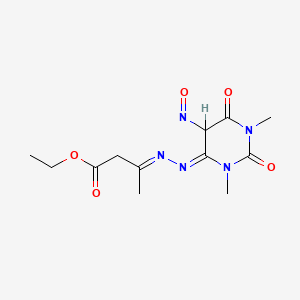

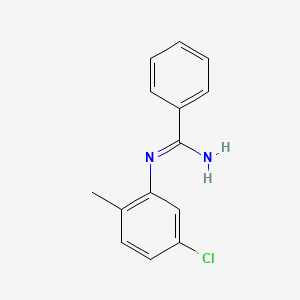
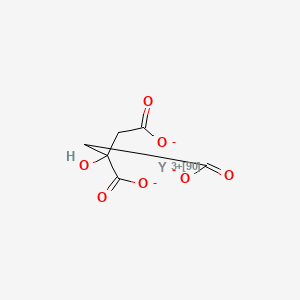
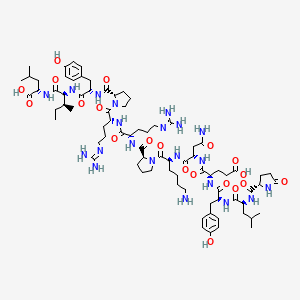
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
